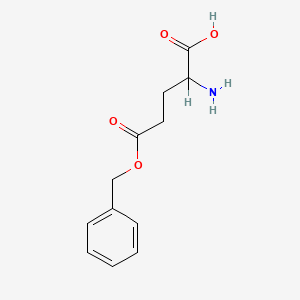

2-amino-5-oxo-5-phenylmethoxypentanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-oxo-5-phenylmethoxypentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c13-10(12(15)16)6-7-11(14)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGGHCRNCRWQABU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25087-28-9 | |

| Details | Compound: Glutamic acid, 5-(phenylmethyl) ester, homopolymer | |

| Record name | Glutamic acid, 5-(phenylmethyl) ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25087-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Acros Organics MSDS] | |

| Record name | gamma-Benzyl L-glutamate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20958 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1676-73-9, 25014-27-1 | |

| Record name | L-Glutamic acid, 5-(phenylmethyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001676739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glutamic acid, L- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118112 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Benzyl L-glutamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9969 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies and Chemical Derivatization of 2 Amino 5 Oxo 5 Phenylmethoxypentanoic Acid

Classical Esterification Procedures for Gamma-Benzyl Protection

The selective esterification of the γ-carboxyl group of glutamic acid in the presence of the α-carboxyl group is a fundamental challenge in the synthesis of γ-benzyl L-glutamate. Various classical chemical methods have been developed to achieve this selectivity.

Reaction Conditions and Catalytic Systems for Selective Gamma-Esterification

Conventional synthesis of γ-benzyl L-glutamate often involves the direct esterification of L-glutamic acid with benzyl (B1604629) alcohol. This reaction typically requires a catalyst to promote the selective esterification at the γ-position. researchgate.net Strong acids, such as sulfuric acid, have been traditionally used as catalysts. google.com However, these conditions can sometimes lead to the formation of byproducts, including the α-benzyl ester and the dibenzyl ester, which complicates purification and reduces the yield of the desired product. researchgate.net

To enhance selectivity, alternative catalytic systems have been investigated. One effective approach involves the use of metal chlorides, such as copper(II) chloride (CuCl₂), iron(III) chloride (FeCl₃), and zinc(II) chloride (ZnCl₂). researchgate.net The mechanism behind the selectivity of these metal catalysts is attributed to the coordination of the metal cation to the α-amino and α-carboxyl groups of glutamic acid. This coordination increases the acidity of the α-carboxyl group, which then autocatalyzes the esterification at the more sterically accessible γ-carboxyl group. researchgate.netresearchgate.netepa.gov Among the various metal chlorides tested, CuCl₂ has demonstrated superior performance, achieving high selectivity and yield. researchgate.net

Interactive Data Table: Comparison of Catalytic Systems for Gamma-Esterification

| Catalyst | Selectivity for γ-Benzyl Ester | Yield of γ-Benzyl Ester | Reference |

|---|---|---|---|

| CuCl₂ | 100% | 95.31% | researchgate.net |

| FeCl₃ | High | Good | researchgate.net |

| ZnCl₂ | High | Moderate | researchgate.net |

| CH₃SO₃H | 57.81% | 44.44% | researchgate.net |

| Solid Acids (e.g., phosphomolybdic acid) | 100% | Low Conversion | researchgate.net |

Optimization Strategies for Yield and Purity in Preparation Protocols

Optimizing the yield and purity of 2-amino-5-oxo-5-phenylmethoxypentanoic acid requires careful control of reaction parameters. Temperature is a critical factor; for instance, in CuCl₂-catalyzed reactions, a better yield can be achieved at elevated temperatures. researchgate.net The choice of solvent also plays a significant role. While the reaction can be promoted by CuCl₂ even in the presence of water, anhydrous conditions are generally preferred in classical acid-catalyzed esterifications to shift the equilibrium towards product formation. researchgate.netresearchgate.netepa.gov

Purification strategies are essential to isolate the desired γ-benzyl ester from unreacted starting materials and byproducts. Recrystallization is a common method used to purify the final product. The process often involves dissolving the crude product in a suitable solvent and then inducing crystallization by cooling or by the addition of an anti-solvent.

Enzyme-Catalyzed Synthesis Approaches

In response to the growing demand for greener and more sustainable chemical processes, enzymatic methods for the synthesis of amino acid derivatives have gained considerable attention. These biocatalytic approaches offer high selectivity under mild reaction conditions.

Lipase-Mediated Esterification for Green Chemistry Applications

Enzymes, particularly lipases and proteases, have been explored for the selective synthesis of amino acid esters. While research has focused on the α-selective enzymatic esterification of N-protected glutamic acid, the direct γ-selective esterification remains a challenge. frontiersin.org One studied biocatalytic route involves the γ-selective hydrolysis of α,γ-dibenzyl L-glutamate using lipases or esterases. frontiersin.org This approach, however, requires the prior synthesis of the diester.

A more direct, albeit α-selective, enzymatic approach is the esterification of N-Boc L-glutamic acid with benzyl alcohol catalyzed by proteases like Alcalase, which has been shown to produce the α-benzyl ester with high yield. frontiersin.org While this produces the alternate isomer, it highlights the potential of enzymes for selective esterification of glutamic acid. Further research into identifying or engineering enzymes for direct γ-selective esterification could provide a more environmentally benign synthetic route.

Comparative Analysis of Biocatalytic vs. Conventional Synthetic Routes

Conventional chemical synthesis methods for γ-benzyl L-glutamate often require harsh conditions, such as high temperatures and strong acid catalysts, which can lead to side reactions and the generation of chemical waste. researchgate.net In contrast, biocatalytic routes operate under mild conditions (e.g., lower temperatures and neutral pH), which can reduce energy consumption and byproduct formation. frontiersin.org

However, conventional methods, particularly those using optimized catalytic systems like CuCl₂, can achieve very high yields and selectivities that are currently difficult to match with direct enzymatic γ-esterification. researchgate.net Biocatalytic processes can also be limited by factors such as enzyme stability, cost, and the need for co-solvents to solubilize substrates. The synthesis of α-benzyl L-glutamate via enzymatic hydrolysis of the corresponding diester has shown promise, with certain enzymes favoring the formation of the desired α-isomer. frontiersin.org For instance, a pig liver esterase was identified that produced α-benzyl L-glutamate with a 64% yield versus only 16% of the γ-isomer. frontiersin.org This demonstrates the potential for high selectivity with enzymatic methods, though it is for the opposite regioisomer.

Preparation of N-Carboxy Anhydride (B1165640) (NCA) Derivatives

The N-carboxy anhydride (NCA) of γ-benzyl L-glutamate is a crucial monomer for the synthesis of poly(γ-benzyl-L-glutamate) (PBLG), a polypeptide with applications in biomaterials and drug delivery. frontiersin.orgmdpi.comnih.gov The synthesis of the NCA derivative involves the cyclization of the amino acid using a phosgene (B1210022) equivalent.

The most common method for preparing γ-benzyl-L-glutamate-N-carboxyanhydride (BLG-NCA) is the reaction of γ-benzyl L-glutamate with triphosgene (B27547) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) or ethyl acetate (B1210297). frontiersin.orgmdpi.comchemicalbook.comrsc.org The reaction is typically heated to facilitate the formation of the NCA ring. frontiersin.orgchemicalbook.com An alternative method utilizes diphosgene in the presence of a hydrogen chloride scavenger like limonene. rsc.org

Following the reaction, the BLG-NCA is typically purified by recrystallization from a solvent/anti-solvent system, such as THF/hexane or ethyl acetate/hexane. frontiersin.orgmdpi.comrsc.org The purity of the NCA is critical for achieving high molecular weight polymers during the subsequent ring-opening polymerization. The successful synthesis of BLG-NCA is often confirmed by spectroscopic methods like ¹H NMR. frontiersin.orgmdpi.comrsc.org The yield for this reaction is typically in the range of 70-75%. frontiersin.org

Interactive Data Table: Synthesis of γ-Benzyl-L-Glutamate-N-Carboxyanhydride (BLG-NCA)

| Reagent | Solvent | Reaction Conditions | Purification Method | Typical Yield | Reference |

|---|---|---|---|---|---|

| Triphosgene | Anhydrous THF | Heated to 50°C until solution clears | Precipitation with n-hexane | 70-75% | frontiersin.orgchemicalbook.com |

| Triphosgene | Anhydrous Ethyl Acetate | Heated to 105°C for 2 hours | Recrystallization from EA/hexane | - | rsc.org |

| Diphosgene | Anhydrous THF | Heated to 60°C for 3 hours with limonene | Recrystallization from toluene/THF/hexane | - | rsc.org |

Cyclization Reactions for NCA Monomer Formation

The primary method for preparing the reactive monomer for polypeptide synthesis from γ-benzyl L-glutamate is through the formation of its N-carboxyanhydride (NCA). This intramolecular cyclization is a critical step that yields γ-benzyl L-glutamate N-carboxyanhydride (BLG-NCA). frontiersin.orgnih.gov The most common approach involves the reaction of the parent amino acid with phosgene or its derivatives, such as diphosgene or triphosgene. frontiersin.orgnih.govrsc.orgfrontiersin.org This process is often referred to as the Fuchs-Farthing route. frontiersin.org

The synthesis is typically carried out in an anhydrous solvent, such as tetrahydrofuran (THF), to prevent unwanted side reactions. frontiersin.orgnih.gov For instance, γ-benzyl L-glutamate can be dissolved in anhydrous THF and heated, after which a phosgene equivalent like triphosgene is introduced. frontiersin.orgnih.gov The reaction proceeds until the solution clarifies, indicating the consumption of the starting material and the formation of the NCA monomer. frontiersin.orgnih.gov The resulting BLG-NCA is then typically precipitated from the reaction mixture using a non-polar solvent like n-hexane. frontiersin.orgnih.gov

Table 1: Reagents and Solvents in BLG-NCA Synthesis

| Role | Chemical | Typical Solvent |

| Starting Material | γ-benzyl L-glutamate | Anhydrous Tetrahydrofuran (THF) frontiersin.orgnih.gov |

| Phosgenating Agent | Triphosgene frontiersin.orgnih.gov, Diphosgene rsc.org | - |

| Precipitating Agent | n-hexane frontiersin.orgnih.gov | - |

Control of Reaction Parameters for Monomer Stability and Reactivity

The stability and reactivity of the synthesized NCA monomer are paramount for achieving well-defined polypeptides with controlled molecular weights and low polydispersity. researchgate.net Several reaction parameters must be carefully controlled to ensure the purity and stability of the monomer.

One critical factor is the exclusion of moisture and other nucleophilic impurities throughout the synthesis and purification process, as these can lead to premature polymerization or degradation of the NCA. illinois.edu The use of anhydrous solvents and inert atmosphere (e.g., nitrogen or argon) is standard practice. frontiersin.orgnih.govrsc.org

Temperature is another key parameter. While the initial cyclization reaction may be conducted at elevated temperatures (e.g., 50°C) to ensure complete reaction frontiersin.orgnih.gov, subsequent handling and polymerization are often performed at lower temperatures to minimize side reactions. rsc.org For instance, NCA polymerization initiated with primary amines can be carried out at temperatures as low as 0°C or 4°C to suppress side reactions and maintain control over the polymerization process. rsc.orgrsc.org

The purification of the NCA monomer is also crucial. After precipitation, the crude product is often recrystallized to remove any unreacted starting materials or byproducts. rsc.org Techniques such as filtration under Schlenk conditions are employed to prevent exposure to atmospheric moisture and enhance the storage stability of the highly reactive monomer. rsc.org The purity of the synthesized BLG-NCA can be confirmed using techniques like 1H NMR spectroscopy, which should show the characteristic peaks of the NCA ring structure and the absence of impurities. frontiersin.orgnih.gov A high purity of the monomer is essential for achieving controlled polymerization and desired polymer characteristics. frontiersin.orgnih.gov

Table 2: Key Parameters for NCA Monomer Synthesis and Stability

| Parameter | Control Measure | Rationale |

| Moisture | Use of anhydrous solvents and inert atmosphere frontiersin.orgnih.govrsc.org | Prevents premature polymerization and degradation of the NCA illinois.edu |

| Temperature | Controlled heating during synthesis and cooling during polymerization frontiersin.orgnih.govrsc.org | Optimizes reaction rate while minimizing side reactions rsc.org |

| Purity | Recrystallization and careful handling (e.g., Schlenk line techniques) rsc.org | Removes impurities that can interfere with polymerization and enhances storage stability rsc.orgillinois.edu |

| HCl Scavenger | Use of agents like Limonene rsc.org | To neutralize HCl byproduct from phosgenation, preventing side reactions |

Regioselective Functionalization and Protecting Group Chemistry

The chemical structure of this compound offers multiple sites for functionalization: the α-amino group, the α-carboxylic acid, and the side-chain carboxylic acid, which is protected as a benzyl ester. Protecting group chemistry is essential to achieve regioselective modification and to prevent unwanted side reactions during peptide synthesis. researchgate.netiris-biotech.de

The α-amino group is typically protected during coupling reactions in peptide synthesis. researchgate.net Common protecting groups for the α-amino function include the 9-fluorenylmethoxycarbonyl (Fmoc) and the tert-butyloxycarbonyl (Boc) groups. researchgate.net The choice of protecting group dictates the strategy for peptide synthesis. For instance, the Fmoc group is base-labile and is typically removed with piperidine (B6355638) in DMF, while the Boc group is acid-labile and is removed with acids like trifluoroacetic acid (TFA). researchgate.netthieme-connect.de

The benzyl group protecting the side-chain carboxyl function is relatively stable to the conditions used for the removal of both Fmoc and Boc groups, allowing for the selective deprotection of the α-amino group during chain elongation. iris-biotech.de The benzyl ester can be removed at the end of the synthesis, often through catalytic hydrogenation or strong acids like HBr in trifluoroacetic acid. researchgate.net

This orthogonal protection scheme allows for the regioselective functionalization of the molecule. For example, the free α-amino group can be acylated or alkylated after selective deprotection, while the side-chain remains protected. Conversely, the side-chain can be modified after the removal of the benzyl group, while the α-amino and α-carboxyl groups are engaged in the peptide backbone.

Table 3: Common Protecting Groups in the Chemistry of Glutamic Acid Derivatives

| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions |

| α-Amino Group | 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) researchgate.net |

| α-Amino Group | tert-Butoxycarbonyl | Boc | Acid (e.g., Trifluoroacetic Acid) thieme-connect.de |

| Side-chain Carboxyl | Benzyl | Bzl | Catalytic Hydrogenation, Strong Acid (e.g., HBr/TFA) researchgate.net |

| α-Carboxyl Group | tert-Butyl ester | OtBu | Acid (e.g., Trifluoroacetic Acid) iris-biotech.de |

Role in Advanced Peptide and Polypeptide Synthesis

Application in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) revolutionized the construction of peptides by anchoring the growing peptide chain to a solid resin support, simplifying the purification process after each coupling step. In this methodology, the use of protecting groups to temporarily block reactive functional groups on amino acid side chains is essential to prevent unwanted side reactions. springernature.comnih.gov γ-Benzyl L-glutamate is a prime example of such a protected amino acid derivative, specifically designed for the incorporation of glutamic acid residues.

Utilization as a Gamma-Carboxyl Protecting Group for Glutamic Acid

The primary function of 2-amino-5-oxo-5-phenylmethoxypentanoic acid in SPPS is to provide a glutamic acid residue with its γ-carboxyl group masked by a benzyl (B1604629) (phenylmethoxy) group. peptide.com This protection is crucial because the free carboxylic acid in the glutamic acid side chain is reactive and could interfere with the formation of the desired peptide bond at the α-amino group of the next amino acid in the sequence. youtube.comyoutube.com By converting the side-chain carboxyl group into a benzyl ester, its nucleophilicity is suppressed, ensuring that peptide bond formation occurs exclusively at the C-terminus of the growing peptide chain. nih.gov

The benzyl group is a well-established protecting group in peptide chemistry, valued for its relative stability under the conditions used for peptide bond formation and for the removal of temporary N-terminal protecting groups like Fmoc. biosynth.com

Orthogonal Protecting Group Strategies in Complex Peptide Assemblies

The successful synthesis of complex peptides relies on orthogonal protecting group strategies, which allow for the selective removal of one type of protecting group in the presence of others. springernature.combiosynth.com The benzyl group of γ-benzyl L-glutamate is a key component in several such strategies.

In the widely used Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy, the temporary Nα-Fmoc group is removed at each cycle of amino acid addition using a mild base, such as piperidine (B6355638). researchgate.netuci.edu The benzyl ester on the glutamic acid side chain is stable to these basic conditions. It, along with other side-chain protecting groups like tert-butyl (tBu), remains intact until the final step of the synthesis. The completed peptide is then cleaved from the resin support using a strong acid cocktail, typically containing trifluoroacetic acid (TFA), which simultaneously removes the benzyl and other acid-labile side-chain protecting groups. researchgate.net

Alternatively, in the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy, the Nα-Boc group is removed with a moderate acid (like TFA), while the benzyl side-chain protecting groups are cleaved at the end of the synthesis with a much stronger acid, such as hydrogen fluoride (B91410) (HF) or hydrobromic acid in acetic acid. biosynth.comresearchgate.net This approach is considered "quasi-orthogonal" because both protecting groups are removed by acids, but their lability to different acid strengths allows for selective deprotection. biosynth.com

The selection of an orthogonal strategy is critical for synthesizing modified peptides, such as cyclic or branched structures, where side-chain deprotection is required while the peptide remains anchored to the resin.

| Strategy | Nα-Protection | Side-Chain Protection (e.g., for Glu) | Nα-Deprotection Reagent | Final Cleavage/Deprotection | Orthogonality |

| Fmoc/tBu | Fmoc | tBu, Trt, Bzl | Base (e.g., 20% Piperidine) | Strong Acid (e.g., TFA) | High |

| Boc/Bzl | Boc | Bzl , cHex | Moderate Acid (e.g., TFA) | Strong Acid (e.g., HF) | Quasi-orthogonal |

Building Block for Therapeutically Relevant Peptides

Beyond its general utility in SPPS, this compound is a direct precursor in the synthesis of specific therapeutic agents, ranging from small molecule inhibitors to complex polymeric drugs.

Incorporation into Angiotensin-Converting Enzyme (ACE) Inhibitor Precursors

Angiotensin-converting enzyme (ACE) inhibitors are a class of medications used to treat high blood pressure and heart failure. scispace.com Research into novel ACE inhibitors has involved the synthesis of various peptide and peptidomimetic structures. A series of potent N-benzyloxycarbonyl (Z) tripeptide inhibitors of ACE were synthesized incorporating a γ-D-glutamic acid residue. nih.gov While this specific example uses the D-enantiomer, it highlights the principle of using glutamate (B1630785) derivatives in the design of these inhibitors. The synthesis involves coupling the protected glutamate building block to other amino acid residues to create the final tripeptide structure that effectively binds to the active site of the ACE enzyme. nih.gov

Precursor for Polymeric Amino Acid Sequences (e.g., Glatiramer Acetate)

One of the most significant applications of this compound is as a key monomer in the production of Glatiramer Acetate (B1210297). google.comgoogleapis.com Glatiramer Acetate is a synthetic polypeptide drug used for the treatment of multiple sclerosis. google.comnih.gov It consists of the acetate salts of synthetic polypeptides containing four amino acids: L-glutamic acid, L-alanine, L-lysine, and L-tyrosine, in a specific molar ratio. google.comgoogle.com The manufacturing process begins with the protected versions of these amino acids, with γ-benzyl L-glutamate serving as the source for the L-glutamic acid residues. google.comnih.gov

The synthesis of the Glatiramer Acetate polypeptide backbone is achieved through the ring-opening polymerization of N-carboxyanhydride (NCA) monomers. nih.govresearchgate.net The NCA of γ-benzyl L-glutamate (BLG-NCA) is prepared from γ-benzyl L-glutamate itself, often using triphosgene (B27547). mdpi.com This monomer, along with the NCAs of L-alanine, Nε-trifluoroacetyllysine (or Nε-benzyloxycarbonyl lysine), and L-tyrosine, is placed in a reaction vessel with a suitable solvent like dioxane. google.comgoogleapis.comgoogle.com

The polymerization is initiated by adding a nucleophile, such as diethylamine, which opens the NCA ring and starts the formation of the polypeptide chain. google.comresearchgate.net The four different NCA monomers are added to create a random copolymer. nih.gov The process results in a protected polypeptide where the glutamic acid residues are present as benzyl esters and the lysine (B10760008) residues are also protected. google.comgoogle.com

Following polymerization, the protecting groups are removed. The γ-benzyl groups are typically cleaved by treatment with hydrobromic acid in acetic acid (HBr/HOAc). google.comgoogleapis.comnih.gov After further purification and conversion to the acetate salt, the final Glatiramer Acetate drug product is obtained. googleapis.comgoogle.com

| Monomer | Role in Polymerization | Corresponding Amino Acid in Final Product |

| N-carboxyanhydride of γ-benzyl L-glutamate | Provides protected glutamic acid residues | L-glutamic acid |

| N-carboxyanhydride of L-alanine | Provides alanine (B10760859) residues | L-alanine |

| N-carboxyanhydride of N-trifluoroacetyllysine | Provides protected lysine residues | L-lysine |

| N-carboxyanhydride of L-tyrosine | Provides tyrosine residues | L-tyrosine |

Controlled Polymerization Techniques and Molecular Weight Control

The primary method for synthesizing high molecular weight polypeptides from this compound is the ring-opening polymerization (ROP) of its corresponding N-carboxyanhydride (NCA), known as γ-benzyl-L-glutamate N-carboxyanhydride (BLG-NCA). The ability to control the molecular weight and maintain a narrow molecular weight distribution (low polydispersity index, PDI) is crucial for tailoring the final properties of the polypeptide. This control is achieved through the careful selection of initiators, catalysts, and reaction conditions.

Various initiating systems have been developed to achieve a living polymerization of BLG-NCA, where the rate of initiation is much faster than the rate of propagation, and chain-termination side reactions are minimized. Primary amines, such as n-hexylamine, are common initiators. By adjusting the monomer-to-initiator ([M]/[I]) ratio, the degree of polymerization and thus the molecular weight of the resulting PBLG can be precisely controlled. For instance, polymerizations carried out in N,N-dimethylformamide (DMF) at 0°C with n-hexylamine as the initiator have been shown to significantly reduce side reactions, leading to over 90% amino-terminated PBLG with low polydispersity.

The use of co-catalysts can accelerate the polymerization while maintaining control. For example, the combination of hexamethyldisilazane (B44280) (HMDS) as an initiator and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) as a catalyst allows for faster, controlled polymerizations of BLG-NCA derivatives. This system yields well-defined polypeptides with predictable molecular weights and narrow molecular weight distributions. Similarly, the addition of acids like acetic acid can accelerate the polymerization of BLG-NCA initiated by primary amines, while still affording excellent control over the molecular weight and achieving low dispersity (M_w/M_n < 1.10).

The choice of initiator and reaction conditions directly impacts the final molecular weight and polydispersity of the polymer. The following table summarizes the outcomes of various controlled polymerization techniques for BLG-NCA.

| Initiator/Catalyst System | Solvent | Temperature (°C) | Key Findings |

|---|---|---|---|

| n-Hexylamine | DMF | 0 | Reduced side reactions, yielding PBLG with low PDI. |

| Dicyclohexylamine | - | - | Effective in controlling molecular weight based on [M]/[I] ratio. |

| Hexamethyldisilazane (HMDS) / 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) | - | Room Temp | Achieved controlled, living polymerization with narrow MWD. |

| n-Hexylamine / Acetic Acid | DCM | Room Temp | Accelerated polymerization while maintaining excellent MW control and low PDI (<1.10). |

| Triethylamine | Dioxane | 30 | Used to achieve high molecular weight PBLG (up to 389,000 g/mol). |

Post-Polymerization Deprotection Strategies

Following the successful synthesis of poly(γ-benzyl-L-glutamate) (PBLG), the benzyl protecting groups on the side chains must be removed to yield the final poly(L-glutamic acid) (PLGA). The choice of deprotection strategy is critical, as harsh conditions can lead to undesirable side reactions, most notably the cleavage of the polypeptide backbone, which reduces the molecular weight and broadens its distribution.

Several methods have been established for the deprotection of PBLG, each with its own advantages and disadvantages:

Acidic Cleavage: The most traditional method involves the use of a strong acid solution, typically 33% hydrogen bromide (HBr) in acetic acid (HOAc) or trifluoroacetic acid (TFA). While this method is highly efficient at removing the benzyl groups, it is also known to cause significant degradation of the polypeptide chain.

Basic Hydrolysis: Saponification using a base, such as sodium hydroxide (B78521) (NaOH) in an aqueous solution, is another common technique. This approach can also be effective but may be accompanied by racemization at the α-carbon of the amino acid residues, altering the stereochemistry of the polymer.

Mild Cleavage with Silyl Iodides: A much milder and more controlled deprotection can be achieved using trimethylsilyl (B98337) iodide (TMSI). This reagent effectively cleaves the benzyl ester with minimal cleavage of the polypeptide backbone, thus preserving the molecular weight and narrow polydispersity of the parent PBLG. This method has been successfully used to prepare high molecular weight PLGA-based brush polymers up to 3.6 MDa with controlled molecular weights and low PDI.

The selection of the deprotection method is often a trade-off between reaction efficiency and the preservation of the polymer's structural integrity. The following table compares the different deprotection strategies for PBLG.

| Deprotection Reagent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| HBr in Acetic Acid (33%) | Dichloroacetic acid solvent, 30°C, 1 hr | Highly efficient removal of benzyl groups. | Causes significant cleavage of the polypeptide backbone. |

| Sodium Hydroxide (NaOH) | Aqueous solution, Room Temp, 12 hrs | Effective deprotection. | Risk of racemization and potential for chain cleavage. |

| Trimethylsilyl Iodide (TMSI) | Dichloromethane (B109758) solvent, 40°C, 24 hrs | Mild conditions, minimizes chain cleavage, preserves molecular weight and PDI. | Reagent can be more expensive and requires anhydrous conditions. |

Synthesis of Model Peptides and Oligomers for Structural Investigations

Beyond the synthesis of high molecular weight polymers, this compound is also utilized in the preparation of well-defined, monodisperse oligomers. These model peptides are invaluable for fundamental investigations into polypeptide structure, conformation, and self-assembly.

While the ring-opening polymerization of NCAs is effective for producing polymers, it often results in a distribution of chain lengths, making it less suitable for creating highly uniform oligomers for detailed structural analysis. To overcome this, a convergent approach using solution-phase peptide synthesis is employed. This classic peptide chemistry allows for the precise, stepwise addition of amino acid residues, enabling the synthesis of monodisperse oligomers of γ-benzyl-l-glutamate with exact, predetermined lengths (e.g., 4-mers, 8-mers, 12-mers, and 16-mers).

These model oligomers have been instrumental in studying the relationship between chain length and secondary structure. Structural analyses using techniques such as Fourier-transform infrared (FTIR) spectroscopy, X-ray scattering, and circular dichroism have revealed that shorter oligopeptides (with degrees of polymerization below 18) can exist as a mixture of α-helical and β-sheet conformations. acs.orgnih.gov In contrast, longer chains predominantly adopt a stable α-helical conformation due to the formation of intramolecular hydrogen bonds. acs.orgnih.gov

Furthermore, these oligomers serve as models to investigate the hierarchical self-assembly of polypeptides. In helicogenic solvents like toluene, PBLG oligomers and polymers are known to self-assemble into higher-order structures. At very low concentrations, spherical aggregates are observed. At higher concentrations, these aggregates form a three-dimensional network of nanofibers, leading to the formation of a thermoreversible gel. These structural investigations provide fundamental insights into how polypeptide chains interact and organize, which is crucial for the design of novel biomaterials with specific mechanical and functional properties.

The following table summarizes key structural findings from studies on model PBLG oligomers.

| Degree of Polymerization (DP) | Predominant Secondary Structure(s) | Observed Self-Assembly Behavior (in helicogenic solvents) |

|---|---|---|

| < 18 | Mixture of α-helices and β-sheets. acs.orgnih.gov | Formation of spherical aggregates at low concentrations. nih.gov |

| > 18 | Predominantly α-helical. acs.orgnih.gov | Formation of nanofibers and 3D gel networks at higher concentrations. nih.gov |

Biological and Mechanistic Research of Derived Structures in Vitro and Theoretical Contexts

Enzyme Interaction Studies

The incorporation of 2-amino-5-oxo-5-phenylmethoxypentanoic acid derivatives into peptides and polypeptides creates novel substrates and inhibitors for various enzymes. These studies are crucial for understanding metabolic pathways and for designing targeted therapeutic agents.

The presence of a γ-benzyl-L-glutamate residue within a peptide can significantly influence its interaction with enzymes. The bulky benzyl (B1604629) group can affect the peptide's conformation and its binding to the active site of an enzyme. Research on related structures, such as benzylproline derivatives, has shown that substitutions on the phenyl ring can modulate the inhibitory activity against transporters like the glutamine transporter ASCT2. nih.govresearchgate.net In these studies, increased hydrophobicity of the side chain was correlated with a higher apparent binding affinity. nih.gov

Furthermore, the genetic incorporation of a side-chain esterified glutamic acid analogue, a glutamic acid benzyl ester (BnE), into proteins has been demonstrated. semanticscholar.org This technique allows for the site-specific modification of proteins, enabling studies on enzyme function and the creation of novel biocatalysts. For instance, the presence of BnE at the N-terminus of a protein was shown to accelerate a cyclization reaction to form pyroglutamate. semanticscholar.org Biocatalytic methods have also been developed for the synthesis of α-benzyl L-glutamate, utilizing enzymes like proteases for selective esterification, highlighting the intricate interactions between these derivatives and enzymes. frontiersin.org

The biodegradation of polypeptides derived from this compound is critical for their application in areas like drug delivery. Lysosomal proteases, such as cathepsins, are key enzymes in the degradation of intracellular and endocytosed proteins.

Receptor Modulation and Binding Studies (In Vitro Models)

Derivatives of this compound are analogs of the neurotransmitter glutamate (B1630785) and can, therefore, interact with glutamate receptors. These interactions are of significant interest in neuroscience and pharmacology.

Structural analogs of γ-benzyl-L-glutamate have been investigated for their ability to modulate the activity of glutamate receptors. A broad range of γ-glutamyl–substituted derivatives have shown an affinity for N-methyl-D-aspartate (NMDA) receptors. frontiersin.org For example, the dipeptide γ-L-glutamyl-L-aspartate has been identified as an NMDA receptor antagonist, capable of blocking the receptor's activity. nih.gov Another related compound, γ-D-glutamyl-glycine, also exhibits NMDA receptor antagonist properties. frontiersin.org These findings suggest that modification at the γ-carboxyl group of glutamic acid, such as the introduction of a benzyl ester, can produce compounds that modulate glutamate receptor function.

Excessive activation of NMDA receptors is implicated in various neurological disorders, making the development of inhibitors a key therapeutic strategy. The mechanism of NMDA receptor inhibition often involves compounds that block the ion channel pore or act as competitive antagonists at the glutamate or glycine (B1666218) binding sites. frontiersin.orgnih.gov

Derivatives of γ-glutamic acid can act as NMDA receptor antagonists. frontiersin.orgnih.gov The dipeptide γ-L-glutamyl-L-aspartate, for instance, has been shown to selectively block the post-training improvement of performance in learning tasks, an effect attributed to its interference with the mechanisms of memory trace organization mediated by NMDA receptors. nih.gov This suggests that such compounds can act as competitive antagonists at the glutamate binding site. The affinity and efficacy of these γ-glutamyl derivatives can be influenced by the specific subunit composition of the NMDA receptor. For example, the endogenous metabolite γ-glutamyl-glutamate has been found to partially activate NMDA receptors with a higher efficacy for those containing the GluN2B subunit. frontiersin.org

Structure-Activity Relationship (SAR) Studies for Derived Bioactive Molecules

Understanding the relationship between the chemical structure of this compound derivatives and their biological activity is crucial for the rational design of new bioactive molecules.

Systematic SAR studies on related compounds, such as benzylproline derivatives, have provided valuable insights. For these molecules, which act as inhibitors of the glutamine transporter ASCT2, a clear correlation was observed between the hydrophobicity of the substituent on the phenyl ring and the apparent binding affinity. nih.govresearchgate.net Increasing the hydrophobicity of the side chain led to more potent inhibition. nih.gov This suggests that the benzyl group of this compound plays a significant role in the binding of its derivatives to biological targets, likely through hydrophobic interactions within the binding pocket.

Impact of Stereochemical Configuration on Biological Interactions

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a pivotal factor in determining its biological activity. Chiral compounds, which are common in nature, are often synthesized in an enantiomerically pure form, and their stereochemical configuration can significantly affect how they interact with biological targets such as enzymes and receptors. nih.gov Research on amino acid derivatives has consistently shown that different stereoisomers of the same compound can exhibit vastly different biological effects.

For derivatives of this compound, the presence of at least one chiral center at the alpha-carbon (C2) implies the existence of different stereoisomers. The specific spatial orientation of the amino group and the side chain can lead to significant variations in binding affinity and biological function. While direct studies on this specific compound are limited, research on analogous structures, such as 3-Br-acivicin and its derivatives, has demonstrated that only specific stereoisomers display significant biological activity. nih.gov For instance, in studies of antiplasmodial agents, isomers with a (5S, αS) configuration have shown potent activity, while other isomers with (5R, αR), (5S, αR), or (5R, αS) configurations displayed moderate to poor activity. nih.gov This highlights that a precise stereochemical arrangement is often necessary for effective interaction with biological targets.

Molecular modeling studies have further elucidated the structural and stereochemical requirements for efficient binding to enzyme active sites. nih.gov These theoretical approaches can shed light on how specific isomers achieve a more favorable orientation, leading to stronger and more effective interactions, which can result in covalent irreversible binding and enzyme inactivation. nih.gov The differences in biological potency among stereoisomers are not typically correlated with passive diffusion across cell membranes, especially when the isomers have similar lipophilicity. nih.gov Instead, these differences often point towards stereoselective uptake mechanisms, such as transport by amino acid transporters, which recognize and preferentially bind to specific stereochemical configurations. nih.gov

The following table illustrates the hypothetical impact of stereochemical configuration on the in vitro inhibitory activity of a derivative of this compound against a target enzyme, based on trends observed in related compounds. nih.gov

| Derivative | Stereochemical Configuration | IC₅₀ (µM) |

| Compound A | (2S, 5S) | 0.8 |

| Compound A | (2R, 5R) | 7.5 |

| Compound A | (2S, 5R) | > 50 |

| Compound A | (2R, 5S) | > 50 |

This table is illustrative and based on general principles of stereochemistry in drug action.

Correlation between Polymer Architecture and In Vitro Biological Response

The formulation of biologically active compounds into polymeric architectures is a widely explored strategy to enhance their therapeutic potential. By encapsulating or conjugating derivatives of this compound with nanoscale polymeric carriers, it is possible to improve their solubility, stability, and delivery to target cells, thereby influencing their in vitro biological response.

Research on similar compounds, such as 2-amino-5-benzylthiazole derivatives, has shown that complexation with polymer nanomicelles can maintain or even enhance their cytotoxic effects against cancer cells while potentially reducing toxicity to non-tumor cells. researchgate.net The architecture of the polymer, including its size, charge, and surface chemistry, plays a crucial role in these effects. For instance, nanoparticles can exhibit better tumor targeting in vitro. researchgate.net The use of polymeric carriers can lead to changes in cellular uptake mechanisms and intracellular localization, which can trigger specific cellular responses like apoptosis. researchgate.net Studies have shown that complexes of thiazole (B1198619) derivatives with polymers can induce apoptotic-like changes in lymphoma cells, such as a decrease in the nucleus/cytoplasm ratio and an increase in the mitochondrial area. researchgate.net

The in vitro biological response of a polymer-drug conjugate is therefore not solely dependent on the activity of the parent compound but is a result of the synergistic properties of both the drug and the polymer. The polymer architecture can influence the release kinetics of the drug, its interaction with the cell membrane, and its subsequent intracellular fate.

The table below provides a hypothetical summary of the in vitro biological response of a derivative of this compound when incorporated into different polymer architectures, based on findings for other complex molecules. researchgate.net

| Polymer Architecture | Derivative Loading (%) | Particle Size (nm) | In Vitro Cytotoxicity (IC₅₀, µM) | Apoptosis Induction |

| Free Derivative | N/A | N/A | 15.2 | Moderate |

| Polymeric Micelles | 10 | 100 | 8.5 | High |

| Liposomes | 8 | 150 | 12.1 | Moderate to High |

| Dendrimers | 12 | 50 | 6.3 | High |

This table is illustrative and based on general principles of drug delivery systems.

Computational and Theoretical Investigations of 2 Amino 5 Oxo 5 Phenylmethoxypentanoic Acid and Its Derivatives

Molecular Modeling and Dynamics Simulations of Polymer Conformation

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. For polymers derived from 2-amino-5-oxo-5-phenylmethoxypentanoic acid, such as PBLG, MD simulations provide critical insights into their conformational dynamics, self-assembly, and interactions with different environments.

Detailed all-atom MD simulations have been employed to investigate the supramolecular polymorphism of PBLG. bohrium.com These studies explore how PBLG chains, which are known to form α-helical structures in many organic solvents, behave and aggregate. chemicke-listy.czresearchgate.net Simulations can model the polymer in various solvents, such as tetrahydrofuran (B95107) (THF) or water, to understand the driving forces behind self-assembly. Key findings from these simulations reveal that the process is largely driven by a balance between polymer-polymer interactions and polymer-solvent interactions, with hydrophobicity playing a significant role. bohrium.com

The conformation of the flexible side chains—the benzyl-glutamate groups—flanking the rigid α-helical backbone has also been a focus of MD studies. researchgate.net These simulations help elucidate the preferred side-chain conformations and their orientational order relative to the polymer backbone. The stability of the α-helical versus a random coil conformation is highly dependent on the solvent environment. nih.gov For instance, changing solvent ratios of dichloromethane (B109758) and trifluoroacetic acid can induce a transition from a stable α-helix to a random coil, a phenomenon that can be modeled and analyzed computationally. nih.gov

Aggregation simulations show that PBLG can form different types of dimers and larger aggregates. The initial stages of this process can be kinetically or thermodynamically driven, leading to distinct aggregate structures. bohrium.com For example, simulations have shown that transversal dimers may be kinetically favored, while longitudinal aggregates are often more thermodynamically stable. bohrium.com

| Parameter | Typical Value/Setting | Purpose | Reference |

| Simulation Software | GROMACS, AMBER | To run the molecular dynamics simulation engine. | bohrium.com |

| Force Field | All-Atom (e.g., OPLS-AA, CHARMM) | To define the potential energy of the system based on atomic positions. | bohrium.com |

| System Size | Single or multiple polymer chains with solvent box | To model the behavior of isolated chains or their aggregation in a solvated environment. | bohrium.comresearchgate.net |

| Solvent Models | TIP3P (for water), explicit solvent models for THF | To accurately represent the solvent environment and its interactions with the polymer. | bohrium.com |

| Simulation Time | Nanoseconds (ns) to microseconds (µs) | To observe conformational changes and assembly processes over a meaningful timescale. | bohrium.com |

| Ensemble | NPT (Isothermal-isobaric) | To maintain constant temperature and pressure, mimicking laboratory conditions. | bohrium.com |

This table presents typical parameters for molecular dynamics simulations of Poly(γ-benzyl-L-glutamate) based on published research methodologies.

Quantum Chemical Calculations for Reaction Pathway Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for analyzing reaction mechanisms at the electronic level. For this compound, these methods can be applied to understand its synthesis and polymerization.

A primary reaction pathway of interest is the ring-opening polymerization of the corresponding N-carboxyanhydride (NCA) of γ-benzyl-L-glutamate to form PBLG. nih.gov Quantum chemical calculations can elucidate this mechanism by modeling the energies of reactants, intermediates, transition states, and products. Such analysis helps determine the reaction's feasibility, rate-limiting steps, and the role of initiators or catalysts.

The calculations would involve:

Geometry Optimization: Finding the lowest energy structure for each molecule involved in the reaction pathway.

Transition State Search: Locating the highest energy point along the reaction coordinate, which represents the energy barrier that must be overcome for the reaction to proceed.

Frequency Calculations: Confirming the nature of the optimized structures (i.e., whether they are minima or transition states) and calculating thermodynamic properties like Gibbs free energy.

By comparing the energy profiles of different potential pathways, researchers can predict the most likely reaction mechanism. For example, in the synthesis of related heterocyclic compounds, DFT calculations have been used to show that certain reaction pathways have energy profiles that are accessible under experimental conditions. researchgate.net A similar approach could be applied to investigate side reactions or the regioselectivity in the synthesis of more complex derivatives of glutamic acid. sciencedaily.com

| Reaction Step | Calculated Relative Energy (kcal/mol) (Hypothetical) | Description |

| Reactants (NCA + Initiator) | 0.0 | The starting point of the reaction, set as the reference energy. |

| Transition State 1 (Initiation) | +15.2 | The energy barrier for the initial nucleophilic attack on the NCA ring. |

| Intermediate 1 | -5.8 | A transient species formed after the ring opens. |

| Transition State 2 (Propagation) | +12.5 | The energy barrier for the addition of another NCA monomer to the growing chain. |

| Product (Dimer) | -10.3 | The energy of the two-unit polymer chain relative to the initial reactants. |

This hypothetical data table illustrates the kind of energetic information that could be obtained from a quantum chemical analysis of the initial steps of NCA polymerization.

Predictive Algorithms for Structure-Function Relationships in Derived Peptides and Polymers

Predictive algorithms, often based on machine learning and deep learning, are used to establish relationships between the chemical structure of a molecule and its resulting function or properties. researchgate.net For peptides and polymers derived from this compound, these algorithms can predict secondary structures, material properties, and biological activities.

The conformation of PBLG, for instance, dictates its material properties. An α-helical conformation leads to thicker, more crystalline fibers in electrospinning, while a random coil results in thinner fibers. nih.gov A predictive algorithm could be trained on a dataset of experimental results to predict the resulting fiber morphology based on input parameters like solvent composition and polymer molecular weight. nih.gov

In the context of derived peptides, computational methods are crucial for predicting secondary structure (e.g., α-helices, β-sheets) from the primary amino acid sequence. nih.gov Advanced deep learning frameworks can capture both local and long-range interactions between residues to make accurate predictions. nih.gov These predicted structures are fundamental to understanding the peptide's function, as structure determines how a peptide will interact with other molecules. mdpi.com Algorithms like AlphaFold have revolutionized protein structure prediction and similar principles can be applied to smaller peptides. wikipedia.org

| Input Feature | Data Type | Rationale for Inclusion |

| Polymer Molecular Weight | Numerical | Affects chain entanglement and viscosity, influencing self-assembly and fiber formation. |

| Solvent Composition | Categorical/Numerical | Directly influences polymer conformation (α-helix vs. random coil). |

| Temperature | Numerical | Affects molecular motion and the thermodynamics of self-assembly. |

| Amino Acid Sequence (for peptides) | Text/Sequence | The primary sequence determines the secondary and tertiary structure. |

| Concentration | Numerical | A critical factor for aggregation and the formation of liquid-crystalline phases. |

This table outlines potential input features for a machine learning model designed to predict the physical properties of PBLG solutions or derived peptides.

Docking Studies with Target Biomolecules (for derived peptides/polymers)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a peptide) when bound to a second (a receptor, such as a protein). nih.gov This method is invaluable in drug discovery and for understanding biological interactions.

For peptides derived from this compound, docking studies can be used to screen for potential biological targets or to optimize binding to a known target. The process involves:

Preparation of Structures: Obtaining or modeling the 3D structures of the peptide ligand and the target protein receptor.

Docking Simulation: Using software like AutoDock or ClusPro to sample a vast number of possible binding poses of the peptide within the receptor's active or allosteric site. researchgate.net

Scoring and Analysis: Ranking the generated poses based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The best-ranked poses are then analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. mdpi.com

These studies can predict whether a peptide is likely to be an inhibitor or activator of a target enzyme or receptor. The results can guide the design of new peptides with improved affinity and specificity. mdpi.com The stability of the predicted peptide-protein complexes can be further validated using molecular dynamics simulations. mdpi.com

| Derived Peptide | Target Protein | Docking Score (kcal/mol) (Hypothetical) | Key Interacting Residues (Hypothetical) | Predicted Interaction Type |

| Peptide A | Kinase XYZ | -8.5 | ASP-145, LYS-72, PHE-80 | Competitive Inhibition |

| Peptide B | Protease ABC | -7.2 | GLY-193, SER-195 | Covalent Inhibition |

| Peptide C | Kinase XYZ | -6.1 | GLU-170, MET-110 | Allosteric Modulation |

| Peptide D | Receptor DEF | -9.3 | TYR-101, ARG-25, TRP-150 | Agonist Binding |

This hypothetical data table shows potential results from a docking study, illustrating how different peptides derived from the title compound might interact with various protein targets.

Advanced Applications in Biomaterials and Analytical Research

Development of Polyglutamate-Based Scaffolds for Tissue Engineering Research

PBLG is a prominent candidate for creating scaffolds in tissue engineering, which aim to provide a structural and biological framework to support and guide the growth of new tissue. nih.govrsc.org Its biocompatibility and biodegradability are crucial for such applications, ensuring that the scaffold can support cellular life without eliciting a toxic response and can be gradually replaced by the body's own tissue. aip.orgnih.gov Researchers have successfully fabricated PBLG into various forms, including porous microspheres and electrospun fibrous mats, to mimic the natural extracellular matrix. rsc.orgrsc.org

Design of Tunable Mechanical Properties for Specific Biomaterial Applications

A key advantage of PBLG-based scaffolds is the ability to tune their mechanical properties to match those of the target tissue, a critical factor for successful tissue regeneration. The structural and morphological characteristics can be adjusted through various fabrication techniques. rsc.org

For instance, in bone tissue engineering, scaffolds require sufficient mechanical strength to support bone growth. Novel bimodal porous PBLG scaffolds, created by combining a biotemplating method with in situ ring-opening polymerization, have shown a compressive modulus of 402.8 ± 20.6 kPa. nih.gov Another approach using a sintered NaCl templating method produced foamy PBLG scaffolds with a compression modulus ranging from 56.3 to 110.2 kPa. rsc.org

The degradation rate, another crucial property, can also be controlled. Studies on injectable porous PBLG microspheres for cartilage tissue engineering demonstrated that the in vitro degradation could be managed by adjusting the molecular weight of the PBLG polymer, with in vivo degradation times ranging from 8 to 12 weeks. rsc.org Furthermore, the alignment of fibers within a scaffold can be controlled using techniques like electrospinning. rsc.org This alignment is particularly important for applications like corneal nerve regeneration, where guided neurite growth is essential. rsc.org

| Property | Method/Parameter | Result | Application Focus |

| Compressive Modulus | Biotemplating & in situ polymerization | 402.8 ± 20.6 kPa nih.gov | Bone Tissue Engineering nih.gov |

| Compressive Modulus | Sintered NaCl templating | 56.3–110.2 kPa rsc.org | Bone Tissue Engineering rsc.org |

| Porosity | Biotemplating & in situ polymerization | 97.4 ± 1.6% nih.gov | Bone Tissue Engineering nih.gov |

| Pore Size | Gelatin Porogen (6.5%) | 50.9 ± 10.3 μm rsc.org | Cartilage Tissue Engineering rsc.org |

| Degradation Time | Molecular Weight Adjustment | 8 to 12 weeks (in vivo) rsc.org | Cartilage Tissue Engineering rsc.org |

| Fiber Alignment | Electrospinning | Aligned fibers for guided growth rsc.org | Corneal Nerve Regeneration rsc.org |

Functionalization Strategies for Enhanced Biological Interactions

While PBLG itself is biocompatible, its surface can be modified to actively promote specific biological responses, such as cell adhesion, proliferation, and differentiation. rsc.orgnih.gov The free carboxyl side groups on the related polymer poly(γ-glutamic acid) (γ-PGA) allow for straightforward chemical functionalization, a principle that extends to its derivatives. nih.govresearchgate.net

One common strategy is the incorporation of bioactive molecules. For example, partially modified γ-PGA scaffolds saw a 40% decrease in cell attachment, but this was fully restored when the integrin-binding RGD peptide was conjugated to the remaining carboxylic groups, demonstrating that the peptide was accessible and functional. nih.gov This indicates that specific cell-material interactions can be precisely engineered.

Another approach involves creating composite materials. The incorporation of micro-scale bioglass particles into PBLG scaffolds was shown to enhance the viability, adhesion, proliferation, and osteogenic differentiation of MC3T3-E1 cells. rsc.orgrsc.org Histological analysis confirmed that these composite scaffolds significantly promoted connective tissue and vascular ingrowth compared to PBLG scaffolds alone. rsc.orgrsc.org The aromatic functionality of the benzyl (B1604629) group in PBLG has also been suggested to play an inherent role in the mechanism of cell attachment. nih.gov

Bioconjugation for Diagnostic Imaging Research

The polymer backbone of PBLG serves as a versatile carrier for imaging agents, enabling applications in diagnostics. nih.gov By attaching contrast agents or radioisotopes, PBLG-based constructs can be used for various imaging modalities. Bioconjugation, the process of covalently linking these agents to the polymer, is central to this application.

Site-Specific Attachment Methodologies for Imaging Agents

To create well-defined and homogeneous imaging agents, site-specific attachment methodologies are preferred over random conjugation strategies. nih.govnih.gov Site-specific methods ensure that the imaging payload is attached at a precise location on the polymer, preserving the polymer's function and leading to more predictable in vivo behavior. nih.govnih.gov

While research directly detailing site-specific attachment to PBLG is emerging, the principles are well-established in protein and antibody conjugation. nih.govresearchgate.net These strategies can be adapted for functionalized polypeptides like PBLG. Key methods include:

Thiol-Reactive Conjugation: Introducing a single cysteine residue with its unique thiol group into a polypeptide chain allows for highly specific modification using maleimide-based chemistry. mdpi.com

Enzyme-Mediated Ligation: Enzymes can be used to create covalent bonds at specific recognition sequences, offering high precision. researchgate.net

Peptide Tags: Short, genetically encoded peptide tags (like SNAP-tag) can be incorporated into a polymer chain and subsequently react with a specific substrate, allowing for precise attachment of an imaging agent. nih.gov

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and bioorthogonal reaction. An azide-terminated PBLG can be synthesized and "clicked" with an alkyne-functionalized imaging agent, providing a powerful tool for specific conjugation. researchgate.net

Research has shown the synthesis of functional PBLG copolymers containing azido (B1232118) or propargyl groups, which are ready for subsequent click chemistry reactions, highlighting the potential for this specific attachment methodology. bio-materials.com.cn

Radiolabeling Strategies for Research Probes

For nuclear imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), PBLG must be labeled with a radionuclide. This is typically achieved by first attaching a chelator—a molecule that can securely bind a radiometal—to the polymer. researchgate.net

Early research demonstrated this potential by loading PBLG microcapsules with ethyl iopanoate, a radiopaque contrast material, for computed tomography (CT) enhancement of liver images. nih.gov In vivo studies with PBLG-131I-IOPAE showed the highest uptake in the liver 24 hours post-injection. nih.gov

Modern strategies focus on the stable chelation of radiometals used in PET and SPECT. researchgate.net The site-specific attachment methods described previously can be used to conjugate chelators like DOTA or NOTA to the PBLG backbone. Once the chelator is attached, it can be incubated with a solution containing the desired radiometal (e.g., Gallium-68, Zirconium-89, or Indium-111) to form a stable, radiolabeled complex ready for use as an imaging probe. researchgate.net The development of site-specifically labeled immunoconjugates for imaging has been shown to result in superior in vivo behavior compared to randomly modified versions. nih.gov

Analytical Methodologies for Characterizing Derived Polymeric Structures

A comprehensive suite of analytical techniques is required to fully characterize the structure, conformation, and properties of PBLG and its derivatives. These methods are essential for quality control and for understanding the relationship between the polymer's structure and its function in biomaterial or imaging applications. nih.govmdpi.com

The secondary structure of PBLG, which can adopt α-helical, β-sheet, or random coil conformations, is of particular interest as it influences the material's properties. aip.orgmdpi.com The α-helical conformation is often confirmed by the presence of characteristic amide I and amide II bands in Fourier Transform Infrared (FTIR) spectroscopy at approximately 1653 cm⁻¹ and 1548 cm⁻¹, respectively. nih.govmdpi.com

The following table summarizes the key analytical techniques used to characterize PBLG-based structures.

| Analytical Technique | Information Provided |

| Nuclear Magnetic Resonance (NMR) | Provides detailed information on the chemical structure and composition of the polymer. nih.govbio-materials.com.cnnih.govmdpi.comrsc.org |

| Fourier Transform Infrared (FTIR) Spectroscopy | Used to identify functional groups and determine the secondary structure (α-helix vs. β-sheet) of the polypeptide backbone. nih.govbio-materials.com.cnnih.govmdpi.comrsc.org |

| Size-Exclusion Chromatography (SEC) | Determines the molecular weight and molecular weight distribution (polydispersity index) of the polymer chains. nih.gov |

| Scanning Electron Microscopy (SEM) | Visualizes the surface morphology, pore structure, and fiber arrangement of scaffolds and microspheres. nih.gov |

| Differential Scanning Calorimetry (DSC) | Measures thermal properties, including the glass transition temperature (Tg), which is important for understanding material behavior. nih.govbio-materials.com.cnmdpi.com |

| Thermogravimetric Analysis (TGA) | Assesses the thermal stability and degradation profile of the polymer. bio-materials.com.cnmdpi.com |

| X-Ray Diffraction (XRD) | Provides information on the crystalline or amorphous nature of the material and the packing of polymer chains. nih.govnih.gov |

Circular Dichroism (CD) Spectroscopy for Conformational Analysis

Circular Dichroism (CD) spectroscopy is a powerful analytical tool for investigating the secondary structure of polypeptides. This technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules, providing information about their three-dimensional conformation. In the context of polymers derived from 2-amino-5-oxo-5-phenylmethoxypentanoic acid, specifically Poly(γ-benzyl-L-glutamate) (PBLG), CD spectroscopy is instrumental in confirming the presence and nature of ordered secondary structures like α-helices and β-sheets. mdpi.comnih.gov

PBLG is a synthetic polypeptide known to adopt a rigid α-helical conformation in various organic solvents, a structure stabilized by intramolecular hydrogen bonding. chemicke-listy.cznih.gov Vibrational Circular Dichroism (VCD), an infrared analogue of electronic CD, has been used to study these conformations. VCD spectra of PBLG's characteristic amide A, I, and II bands show patterns that are indicative of a right-handed α-helical secondary structure. nih.govresearchgate.net This is a crucial finding, as the material's properties are directly linked to this stable, rod-like conformation.

Research has shown that the conformation can be influenced by the solvent environment and aggregation state. chemicke-listy.cz For instance, Fourier-Transform Infrared Spectroscopy (FTIR) analysis of certain PBLG copolymers has revealed the presence of both α-helical and antiparallel β-sheet structures. mdpi.com CD measurements on brush polymers featuring PBLG side chains can also distinguish between different conformations; for example, after chemical modification to remove the benzyl groups, CD measurements revealed a transition from a helical to a random coil structure. nih.gov The ability of CD and VCD spectroscopy to provide detailed information on local chirality and secondary structure makes it an indispensable technique for the conformational analysis of these complex biomaterials. nih.govresearchgate.net

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution Determination

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique used to determine the molecular weight and molecular weight distribution of polymers. shimadzu.comresearchgate.net GPC separates molecules based on their hydrodynamic size in solution, with larger molecules eluting faster than smaller ones. sepscience.com This method is essential for characterizing synthetic polypeptides like PBLG, as their physical and material properties are highly dependent on both the average molecular weight and the breadth of the molecular weight distribution, known as the polydispersity index (PDI). researchgate.net

The synthesis of PBLG is typically achieved through the ring-opening polymerization of γ-benzyl-L-glutamate-N-carboxyanhydride (BLG-NCA). mdpi.comfrontiersin.org GPC is routinely used to characterize the resulting polymer. For instance, studies have reported the synthesis of well-defined PBLG with a PDI of 1.10 and a number-average molecular weight (Mn) of 12.0 kDa as determined by GPC. nih.gov The technique's ability to monitor polymerization kinetics is also valuable; by taking samples at different times, researchers can track the increase in molecular weight and confirm features of a "living" polymerization, such as a linear increase in Mn with monomer conversion and the maintenance of a narrow PDI. nih.gov

GPC systems are often equipped with multiple detectors, such as refractive index (RI) and multi-angle laser light scattering (MALLS) detectors, to obtain absolute molecular weights without the need for column calibration with polymer standards. nih.gov This multi-detector approach provides more accurate characterization. The table below presents representative data from various studies that have used GPC to characterize PBLG, illustrating the range of molecular weights and distributions that can be achieved and analyzed.

Emerging Research Directions and Future Perspectives

Exploration of Novel Enzyme-Catalyzed Synthetic Routes for Enhanced Sustainability

The pursuit of green chemistry principles has spurred interest in enzymatic methods for synthesizing complex molecules. For derivatives of glutamic acid, such as 2-amino-5-oxo-5-phenylmethoxypentanoic acid, enzyme-catalyzed synthesis offers a sustainable alternative to conventional chemical routes. These biocatalytic approaches often provide high selectivity and operate under mild reaction conditions, reducing energy consumption and waste generation.

Research in this area focuses on identifying and engineering enzymes, such as proteases and transaminases, that can facilitate the formation of this specific amino acid derivative. For instance, proteases have been successfully employed for the selective esterification of N-protected glutamic acid, a process that could be adapted for the synthesis of this compound. The use of pyridoxal-5'-phosphate (PLP)-dependent enzymes is another promising avenue, as they are known to catalyze a variety of reactions at the alpha-carbon of amino acids.

| Enzyme Class | Potential Application in Synthesis | Advantages |

| Proteases | Selective esterification of the γ-carboxyl group | High selectivity, mild reaction conditions |

| Transaminases | Stereoselective amination of a keto-acid precursor | High enantiopurity of the final product |

| Lipases | Resolution of racemic mixtures | Access to enantiomerically pure forms |

Development of Cross-Linked Self-Assembled Polypeptides for Biomedical Research Carriers

Polypeptides that can self-assemble into well-defined nanostructures are at the forefront of biomedical research, particularly for applications in drug delivery and tissue engineering. The incorporation of this compound into polypeptide chains can introduce unique functionalities that influence their self-assembly behavior and the properties of the resulting biomaterials.

The phenylmethoxy group can engage in hydrophobic and aromatic interactions, driving the self-assembly process and enhancing the stability of the formed nanostructures, such as micelles or vesicles. These structures can encapsulate therapeutic agents, protecting them from degradation and facilitating their targeted delivery. Furthermore, the amino and carboxyl groups can be utilized for cross-linking the polypeptide chains, leading to the formation of robust hydrogels. nih.govacs.org The mechanical properties, swelling behavior, and degradation kinetics of these hydrogels can be fine-tuned by controlling the degree of cross-linking and the density of the functional amino acid. nih.gov

| Nanostructure | Driving Force for Self-Assembly | Potential Biomedical Application |

| Micelles | Hydrophobic interactions of the phenylmethoxy groups | Encapsulation and delivery of hydrophobic drugs |

| Vesicles | Amphiphilic nature of the polypeptide | Delivery of both hydrophobic and hydrophilic drugs |

| Hydrogels | Covalent cross-linking via amino/carboxyl groups | Scaffolds for tissue engineering, controlled drug release |

The development of these advanced biomedical carriers relies on a deep understanding of the relationship between the molecular structure of the constituent polypeptides and their macroscopic properties.

Integration into Multi-Component Systems for Advanced Research Tools

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules in a single step from three or more starting materials. The diverse functional groups of this compound make it an ideal candidate for incorporation into such reactions.

By participating in MCRs, this amino acid derivative can be integrated into a wide array of molecular scaffolds, leading to the rapid generation of libraries of novel compounds with potential biological activity. These compounds can serve as advanced research tools, such as molecular probes to study biological processes or as lead compounds in drug discovery programs. For example, its integration into chromeno[2,3-b]pyridine scaffolds has been explored for the development of kinase inhibitors. The ability to systematically vary the other components in the MCR allows for the fine-tuning of the properties of the final products.

Theoretical Advancements in Polymer Design and Bio-Inspired Materials

The rational design of novel polymers and bio-inspired materials with tailored properties is a rapidly advancing field. Theoretical studies, such as those employing Density Functional Theory (DFT), play a crucial role in understanding the mechanisms of polymerization and the structure-property relationships of the resulting materials. frontiersin.orgnih.govresearchgate.net

Incorporating this compound into polymers can impart specific characteristics, and theoretical models can predict how its presence will influence factors like polymer chain conformation, self-assembly behavior, and mechanical strength. frontiersin.orgnih.govresearchgate.net This predictive capability accelerates the design of new materials for specific applications.

Furthermore, this functionalized amino acid can be a key component in the creation of bio-inspired materials that mimic the structure and function of natural systems. nih.gov For example, polypeptides containing this residue could be designed to mimic the self-healing properties of certain biological tissues or the catalytic activity of enzymes. Theoretical advancements in this area are essential for translating the principles of biological design into synthetic materials with enhanced performance and functionality.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 2-amino-5-oxo-5-phenylmethoxypentanoic acid?

- Methodological Answer : The compound is synthesized via multi-step processes involving:

-

Esterification : Protection of the carboxylic acid group using benzyl alcohol under acidic conditions (e.g., HCl catalysis) .

-

Amino Group Protection : Introduction of a fluorenylmethyloxycarbonyl (Fmoc) or benzyloxycarbonyl (Cbz) group to prevent undesired side reactions during coupling .

-

Coupling Reactions : Use of coupling agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to link the modified glutamic acid derivative to other amino acid residues .

-

Purification : Techniques such as recrystallization (using ethanol/water mixtures) or preparative HPLC (C18 columns, acetonitrile/water gradients) to isolate the product .

Key Reagents : Benzyl chloride, Fmoc-Cl, DCC/HOBt .

Yield Optimization : Reaction temperatures maintained at 0–4°C during coupling to minimize racemization .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

-

NMR Spectroscopy : H and C NMR to confirm the presence of the phenylmethoxy group (δ ~4.9 ppm for –OCH– and aromatic protons at δ ~7.3 ppm) and the oxo group (carbonyl carbon at δ ~175 ppm) .

-

High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., expected [M+H] for CHNO: 290.1028) .

-

HPLC Purity Analysis : Reverse-phase C18 columns with UV detection at 254 nm; typical retention time ~12–14 minutes under gradient conditions .

Data Interpretation : Compare spectra with synthetic intermediates to track functional group transformations .

Advanced Research Questions